

# Reproducibility of DN02 experimental results across different labs.

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## Compound of Interest

Compound Name: DN02

Cat. No.: B10854903

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## Reproducibility of DN02 Experimental Results: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative overview of the experimental data for **DN02**, a selective chemical probe for the first bromodomain (BD1) of Bromodomain-containing protein 8 (BRD8). As a recently developed tool, the cross-laboratory reproducibility of its effects is a critical area of ongoing evaluation. This document summarizes the key experimental findings from the initial discovery and characterization of **DN02** and provides the necessary context for researchers looking to utilize this probe in their own studies.

## Performance of DN02: A Summary of In Vitro and In-Cellular Activity

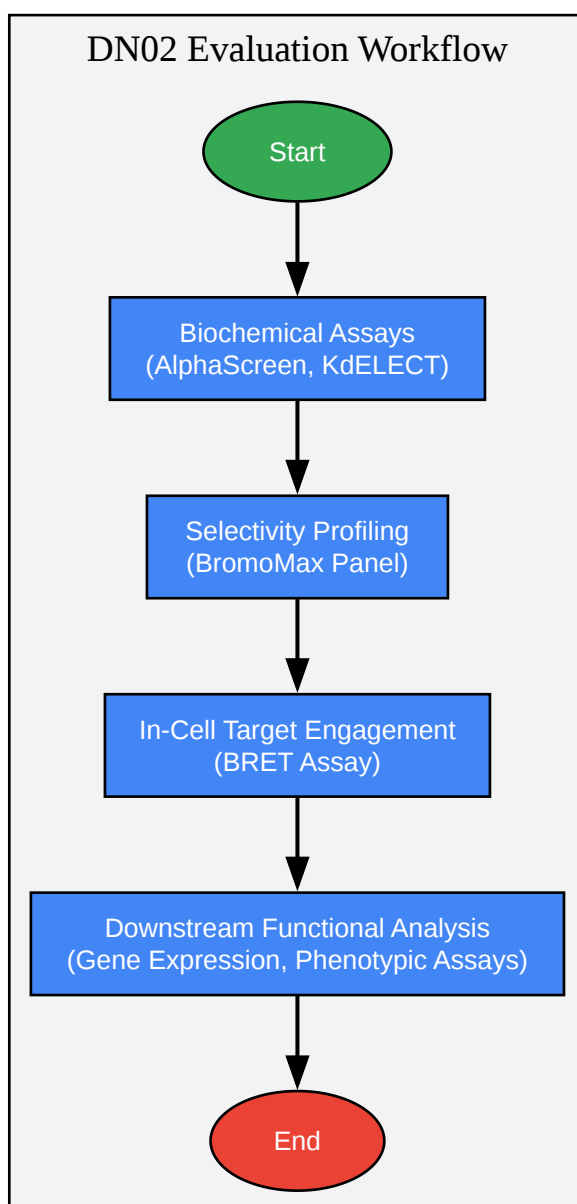
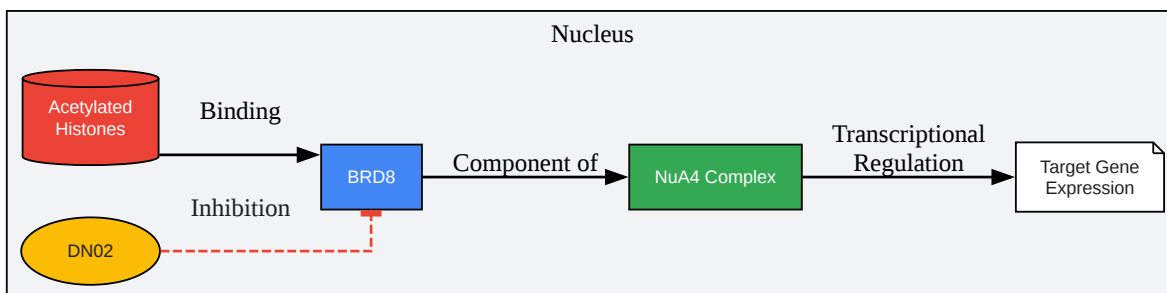
**DN02** was identified as a potent and selective inhibitor of the BRD8 bromodomain, exhibiting significant preference for its first bromodomain (BRD8(1)) over its second (BRD8(2)).<sup>[1][2]</sup> Its selectivity has been profiled against a panel of other bromodomains, demonstrating minimal off-target engagement. The key quantitative data from the primary study are summarized below.

Parameter	DN02	Alternative/Control	Assay Method	Reference
BRD8(1) Binding Affinity (Kd)	32 nM	>1000 nM (for BRD8(2))	DiscoverX bromoKdELECT	[1][2]
BRD8(1) Biochemical Inhibition (IC50)	48 nM	Not specified	AlphaScreen	[2][3][4]
In-Cell Target Engagement (IC50)	0.64 $\mu$ M	Not specified	BRET Displacement Assay	[4]
Selectivity	High selectivity for BRD8(1)	Modest activity against CBP/P300	DiscoverX BromoMax	[3][5]

Note: The majority of the currently available data on **DN02** originates from a single primary research publication.[6] Independent validation of these findings across different laboratories has not yet been published.

## The BRD8 Signaling Pathway and the Role of DN02

BRD8 is a component of the NuA4 histone acetyltransferase complex, which is involved in transcriptional regulation and DNA repair.[1] It acts as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins. By inhibiting the bromodomain of BRD8, **DN02** is expected to disrupt these interactions and modulate the expression of BRD8 target genes. The following diagram illustrates the proposed mechanism of BRD8 action and the point of intervention for **DN02**.



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